4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1203685-19-1
VCID: VC0175667
InChI: InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3
SMILES: CC1(CNCC2=C1C=CC=C2C(F)(F)F)C
Molecular Formula: C12H14F3N
Molecular Weight: 229.246

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1203685-19-1

Cat. No.: VC0175667

Molecular Formula: C12H14F3N

Molecular Weight: 229.246

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 1203685-19-1

Specification

CAS No. 1203685-19-1
Molecular Formula C12H14F3N
Molecular Weight 229.246
IUPAC Name 4,4-dimethyl-8-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Standard InChI Key ADVQKHHDRNBNEM-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1C=CC=C2C(F)(F)F)C

Introduction

Chemical Structure and Properties

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline possesses a distinct molecular architecture characterized by a tetrahydroisoquinoline core with key functional group modifications. The compound features dimethyl substituents at the 4-position and a trifluoromethyl group at the 8-position of the isoquinoline ring system. This structural arrangement contributes to its unique chemical and biological properties, particularly its lipophilicity and metabolic stability.

The basic physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1203685-19-1
Molecular FormulaC₁₂H₁₄F₃N
Molecular Weight229.246 g/mol
IUPAC Name4,4-dimethyl-8-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Standard InChIInChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3
InChIKeyADVQKHHDRNBNEM-UHFFFAOYSA-N

The trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to effectively penetrate cell membranes. This characteristic is particularly valuable for potential pharmacological applications where cellular permeability is essential. Additionally, the presence of this group often confers increased metabolic stability, potentially extending the compound's half-life in biological systems.

Synthesis Methods

The synthesis of 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions that require precise control of reaction conditions and careful selection of reagents. Based on established synthetic approaches for related tetrahydroisoquinoline derivatives, several methodologies can be applied to synthesize this compound.

Formation of the Tetrahydroisoquinoline Core

The fundamental framework of this compound is typically constructed through one of several classical isoquinoline synthesis methods:

  • Pictet-Spengler Cyclization: This approach involves the condensation of a suitably substituted phenethylamine derivative with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium intermediate followed by an intramolecular electrophilic aromatic substitution.

  • Bischler-Napieralski Reaction: This method involves the cyclization of an amide derivative using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate .

Structural Analogues and Comparative Analysis

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline belongs to a broader family of substituted tetrahydroisoquinolines, many of which have been extensively studied for their biological activities. Understanding the relationship between this compound and its structural analogues provides valuable insights into structure-activity relationships.

Related Tetrahydroisoquinoline Derivatives

Several structural analogues with variations in substituent patterns have been reported in the literature:

CompoundCAS NumberDistinctive FeaturesRelationship to Target Compound
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline1203686-61-6Trifluoromethyl at 7-position instead of 8-positionPositional isomer
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile1203686-31-0Carbonitrile at 8-position instead of trifluoromethylFunctional group variant
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolineNot specifiedLacks dimethyl groups at 4-positionStructural subset

The positional isomer with the trifluoromethyl group at the 7-position (4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline) represents a closely related compound that differs only in the position of the trifluoromethyl substituent . This subtle structural difference could significantly impact the compound's biological activity profile and physicochemical properties.

Similarly, the replacement of the trifluoromethyl group with a carbonitrile function (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile) represents another important structural variation . The carbonitrile group, being a strong electron-withdrawing group like the trifluoromethyl moiety, may confer similar electronic effects but different hydrogen-bonding capabilities.

Structure-Activity Relationships

Studies on related tetrahydroisoquinoline derivatives have revealed important structure-activity relationships that may be relevant to 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline:

  • Position-Dependent Activity: Research on substituted tetrahydroisoquinolines has shown that the position of substituents significantly influences biological activity. For instance, in acaricidal tetrahydroisoquinoline derivatives, the position of substituents on the N-aromatic ring exhibits a general trend of activity: ortho > meta > para .

  • Effect of Fluorine-Containing Groups: The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has been associated with enhanced lipophilicity, metabolic stability, and binding affinity to certain protein targets.

  • Influence of C4 Substitution: Studies on C4-substituted tetrahydroisoquinolines indicate that substitution at this position can significantly alter the three-dimensional conformation of the molecule, potentially affecting its interaction with biological targets .

Biological Activity and Pharmacological Applications

While specific biological activity data for 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is limited in the current literature, research on structurally related tetrahydroisoquinoline derivatives suggests several potential pharmacological applications.

Mechanism of Action

The trifluoromethyl group in 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline likely contributes significantly to its molecular interactions and potential biological activity:

  • Enhanced Membrane Permeability: The lipophilic nature of the trifluoromethyl group facilitates passage through cell membranes, potentially improving bioavailability.

  • Receptor Binding: The trifluoromethyl group can participate in unique binding interactions with protein targets, including both hydrogen bonding and hydrophobic interactions.

  • Metabolic Stability: Trifluoromethyl-substituted compounds often exhibit increased resistance to metabolic degradation, potentially extending their duration of action in biological systems.

Research Applications and Future Directions

4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several important applications in chemical and pharmaceutical research, and its study continues to evolve with advances in synthetic methodology and biological screening techniques.

Current Research Applications

The compound serves multiple functions in contemporary research:

  • Synthetic Intermediate: The tetrahydroisoquinoline scaffold provides a versatile platform for the synthesis of more complex molecules with potential biological activity.

  • Pharmacological Tool: As a structurally defined compound with specific molecular features, it can serve as a probe for investigating receptor-ligand interactions and structure-activity relationships.

  • Reference Standard: In analytical chemistry, well-characterized compounds like 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serve as reference standards for method development and validation.

Future Research Directions

Several promising avenues for future research on this compound include:

  • Comprehensive Pharmacological Profiling: Systematic evaluation of its activity across various biological targets could reveal unexpected therapeutic applications.

  • Structural Optimization: Synthesis of additional analogues with modified substituent patterns could lead to compounds with enhanced potency or selectivity.

  • Drug Delivery Applications: Exploration of its potential as a component in drug delivery systems, leveraging its unique physicochemical properties.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to produce this compound more sustainably.

Analytical Considerations

The accurate identification, characterization, and purity assessment of 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline are essential for research applications.

Identification and Characterization Methods

Several analytical techniques are commonly employed for the characterization of this compound:

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